
2,2-Dimethyl-chroman-6-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-chroman-6-ylamine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 . It is a heterobicyclic compound that acts as a building block in medicinal chemistry for the isolation, design, and synthesis of novel lead compounds .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the fusion of a benzene nucleus with a dihydropyran . This structure relates to chromane, chromene, chromone, and chromenone .Physical And Chemical Properties Analysis
This compound has a melting point of 66-68 °C and a predicted boiling point of 306.1±31.0 °C . Its density is predicted to be 1.054±0.06 g/cm3 .Scientific Research Applications
Comprehensive Analysis of 2,2-Dimethyl-chroman-6-ylamine Applications
This compound is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields.
Pharmaceutical Applications: this compound has shown promise in the pharmaceutical industry due to its structural similarity to chromanone, which is known for a wide range of pharmacological activities. Chromanone derivatives exhibit biological activities such as anticancer, antidiabetic, antioxidant, and antimicrobial effects . Therefore, this compound could potentially be used in the development of new therapeutic agents targeting these conditions.
Cosmetic Industry Utilization: In the cosmetic industry, chromanone derivatives have been used as active compounds for the care and improvement of skin and hair texture. They are also involved in the treatment of skin and hair-related defects like inflammation, allergies, or wound healing processes . Given the structural similarities, this compound may serve as a key ingredient in developing cosmetic products with enhanced efficacy.
Chemical Synthesis Tool: Beyond its biological applications, this compound serves as a valuable tool in chemical synthesis. Its distinct structural features and chemical properties make it a versatile reagent, enabling the creation of novel compounds with tailored characteristics . This can lead to the discovery of new materials with potential applications in various industries.
Agrochemical Research: The compound’s unique structure may also be beneficial in agrochemical research. While specific applications in this field are not detailed in the available literature, the compound’s versatility suggests potential uses in developing pesticides or fertilizers with improved properties.
Material Science: In material science, this compound could be explored for its properties in creating new polymers or coatings. Its chemical stability and reactivity might offer advantages in developing materials with specific desired traits, such as increased durability or resistance to environmental factors.
Biotechnology: In biotechnology, the compound could be used in enzyme inhibition studies due to its potential as an anti-acetylcholinesterase (AchE) inhibitor . This application could lead to advancements in understanding neurological diseases and developing treatments.
Future Directions
Mechanism of Action
Target of Action
Chromanone and its derivatives, which include 2,2-dimethyl-chroman-6-ylamine, have been found to exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
It’s known that chromanone derivatives can interact with their targets in several ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Given the broad range of biological activities associated with chromanone derivatives , it’s likely that this compound could influence multiple pathways. These could include pathways involved in cell signaling, metabolism, and other cellular processes.
Result of Action
Based on the known activities of chromanone derivatives , it’s plausible that this compound could have various effects at the molecular and cellular levels, such as modulating enzyme activity, altering signal transduction, or affecting gene expression.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH and composition of the biological milieu, the presence of other interacting molecules, and physical factors such as temperature . .
properties
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-6-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-11(2)6-5-8-7-9(12)3-4-10(8)13-11/h3-4,7H,5-6,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGAZPMCTIRYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19989-18-5 |
Source


|
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4-(thiophen-2-yl)piperidine](/img/structure/B3002595.png)
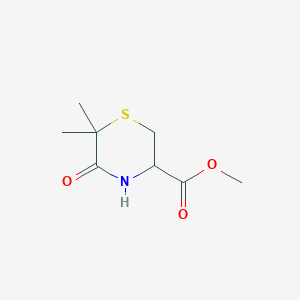
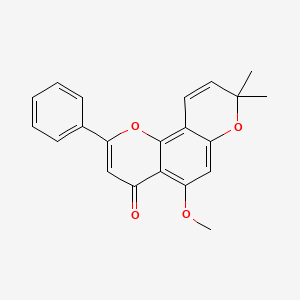
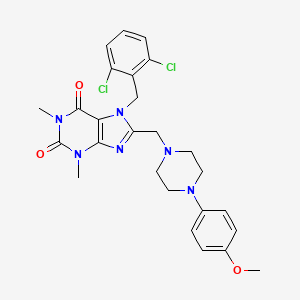
![11-(4-Methoxypyrimidin-2-yl)-4,5,11-triazatricyclo[6.2.1.02,6]undeca-2(6),3-diene](/img/structure/B3002599.png)
![tert-Butyl N-[1-(4-methoxyphenyl)cyclobutyl]carbamate](/img/structure/B3002600.png)
![2-[(2-chloro-6,7-dimethylquinolin-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3002604.png)

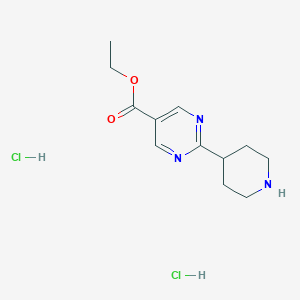
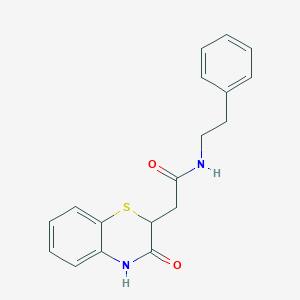
![4-[6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3002610.png)
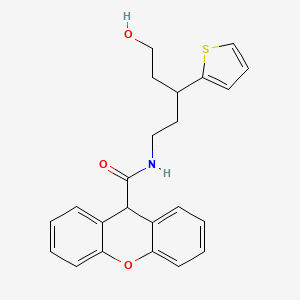
![3-Methyl-2-[(1-{pyrido[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B3002615.png)
![1-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzotriazole](/img/structure/B3002617.png)